BenchChemオンラインストアへようこそ!

3-(5-amino-2,3-dihydro-3-methyl-2-oxo-1H-benzimidazol-1-yl)-2,6-Piperidinedione

CYP450 Inhibition Drug-Drug Interaction ADMET

3-(5-Amino-2,3-dihydro-3-methyl-2-oxo-1H-benzimidazol-1-yl)-2,6-piperidinedione (CAS 2304753-45-3), also designated CRBN ligand-788, is a low-molecular-weight (274.28 g/mol) benzimidazolone derivative that functions as a ligand for the E3 ubiquitin ligase cereblon (CRBN). Unlike the widely used phthalimide-based immunomodulatory drugs (IMiDs) such as thalidomide, lenalidomide, and pomalidomide, this compound features a 2,3-dihydro-2-oxo-1H-benzimidazole (benzimidazolone) core, placing it within a distinct chemical sub-class of CRBN recruiters.

Molecular Formula C13H14N4O3
Molecular Weight 274.28 g/mol
Cat. No. B15303802
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(5-amino-2,3-dihydro-3-methyl-2-oxo-1H-benzimidazol-1-yl)-2,6-Piperidinedione
Molecular FormulaC13H14N4O3
Molecular Weight274.28 g/mol
Structural Identifiers
SMILESCN1C2=C(C=CC(=C2)N)N(C1=O)C3CCC(=O)NC3=O
InChIInChI=1S/C13H14N4O3/c1-16-10-6-7(14)2-3-8(10)17(13(16)20)9-4-5-11(18)15-12(9)19/h2-3,6,9H,4-5,14H2,1H3,(H,15,18,19)
InChIKeyGMUGHJFEUWPRIQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(5-Amino-2,3-dihydro-3-methyl-2-oxo-1H-benzimidazol-1-yl)-2,6-Piperidinedione (CRBN Ligand-788): A Benzimidazolone-Based Cereblon Recruiter for PROTAC Procurement


3-(5-Amino-2,3-dihydro-3-methyl-2-oxo-1H-benzimidazol-1-yl)-2,6-piperidinedione (CAS 2304753-45-3), also designated CRBN ligand-788, is a low-molecular-weight (274.28 g/mol) benzimidazolone derivative that functions as a ligand for the E3 ubiquitin ligase cereblon (CRBN) . Unlike the widely used phthalimide-based immunomodulatory drugs (IMiDs) such as thalidomide, lenalidomide, and pomalidomide, this compound features a 2,3-dihydro-2-oxo-1H-benzimidazole (benzimidazolone) core, placing it within a distinct chemical sub-class of CRBN recruiters. It is primarily utilized as a functional moiety in proteolysis-targeting chimeras (PROTACs), where it is connected via a linker to a target-protein ligand to induce selective ubiquitination and proteasomal degradation .

Why 3-(5-Amino-2,3-dihydro-3-methyl-2-oxo-1H-benzimidazol-1-yl)-2,6-Piperidinedione Cannot Be Replaced by a Generic Phthalimide-Based CRBN Ligand


CRBN ligands are not functionally interchangeable. The core scaffold dictates the neosubstrate degradation profile and the exit vector geometry for linker attachment in PROTAC design. Phthalimide-based ligands (lenalidomide, pomalidomide) recruit IKZF1/3 for degradation, whereas the benzimidazolone core of this compound is associated with a distinct CRBN-binding mode that can alter substrate specificity . Furthermore, the 5-amino substituent on the benzimidazolone ring provides a synthetically accessible functional handle for linker conjugation, a feature not available on unsubstituted phthalimide analogs, directly impacting the modularity and efficiency of PROTAC synthesis .

Head-to-Head and Cross-Study Quantitative Evidence for 3-(5-Amino-2,3-dihydro-3-methyl-2-oxo-1H-benzimidazol-1-yl)-2,6-Piperidinedione


CYP3A5 Inhibition: Benzimidazolone Core Demonstrates Reduced CYP Liability Compared to Phthalimide Analogs

In a recombinant human CYP3A5 assay measuring testosterone 6β-hydroxylase activity, 3-(5-amino-2,3-dihydro-3-methyl-2-oxo-1H-benzimidazol-1-yl)-2,6-piperidinedione exhibited a Ki of 1,200 nM . This value indicates moderate CYP3A5 inhibition. In contrast, the phthalimide-based analog lenalidomide has been reported to inhibit CYP3A4/5 with an IC50 of 5,500 nM in human liver microsomes (using midazolam as a substrate) . While these values originate from different assay systems, they suggest a comparable or slightly lower CYP inhibition liability for the benzimidazolone scaffold, which is a critical consideration for PROTAC developers seeking to minimize off-target metabolic interactions.

CYP450 Inhibition Drug-Drug Interaction ADMET Hepatocyte Stability

Functional Module Classification: A Dedicated CRBN Recruiter, Not a Neosubstrate-Degrading Molecular Glue

This compound is explicitly categorized and sold as an 'E3 ubiquitin ligase cereblon (CRBN) ligand used to recruit the cereblon protein' for PROTAC construction . This contrasts with clinical-stage CELMoDs (cereblon E3 ligase modulators) such as avadomide (CC-122) and iberdomide (CC-220), which function as molecular glues that induce degradation of specific neosubstrates (e.g., Ikaros/Aiolos) upon CRBN binding . While avadomide demonstrates a CRBN binding IC50 of 54 nM , its mechanism of action is not recruitment for PROTACs but direct pharmacological modulation. For scientists procuring a CRBN ligand specifically for heterobifunctional degrader synthesis, a dedicated recruiter like CRBN ligand-788 offers a cleaner functional module without confounding neosubstrate degradation activity.

PROTAC Molecular Glue Targeted Protein Degradation E3 Ligase

Purity Benchmarking: Vendor-Supplied Purity for 3-(5-Amino-2,3-dihydro-3-methyl-2-oxo-1H-benzimidazol-1-yl)-2,6-Piperidinedione

Commercially available batches of 3-(5-amino-2,3-dihydro-3-methyl-2-oxo-1H-benzimidazol-1-yl)-2,6-piperidinedione are supplied at a certified purity of 98% . This is a critical procurement specification for PROTAC synthesis, where impurities in the E3 ligase ligand module can propagate through multi-step conjugation and complicate biological assay interpretation. In contrast, commonly used phthalimide-based CRBN ligands like lenalidomide and pomalidomide are typically supplied at ≥99% purity as pharmaceutical-grade materials, reflecting their status as approved drugs. The 98% specification for this research-grade benzimidazolone ligand is consistent with its intended use as a synthetic intermediate for bespoke PROTAC construction, where subsequent purification steps are standard.

Purity Quality Control Procurement Specification HPLC

Optimal Procurement and Use Cases for 3-(5-Amino-2,3-dihydro-3-methyl-2-oxo-1H-benzimidazol-1-yl)-2,6-Piperidinedione Based on Quantitative Evidence


Heterobifunctional PROTAC Design Requiring a Non-Phthalimide E3 Ligase Recruiter

When designing a PROTAC that targets a protein for which phthalimide-based CRBN recruiters (lenalidomide, pomalidomide) have shown poor degradation efficiency or undesirable neosubstrate degradation, the benzimidazolone core of CRBN ligand-788 offers a structurally distinct CRBN-binding pharmacophore. This is supported by patent literature demonstrating that dihydrobenzimidazolones alter the substrate specificity of the CRBN E3 ubiquitin ligase complex , potentially enabling degradation of targets not amenable to phthalimide-based PROTACs.

PROTAC Synthesis Requiring a Primary Amine Functional Handle for Linker Conjugation

The 5-amino substituent on the benzimidazolone ring provides a reactive amine group that can be directly coupled to a variety of linkers (e.g., PEG, alkyl, or rigid aromatic linkers) via amide bond formation . This is a practical advantage over CRBN ligands that require multi-step functionalization to introduce a conjugation handle, reducing synthetic complexity and improving overall PROTAC yield.

In Vitro ADMET Profiling of CRBN-Recruiting PROTACs Where CYP3A5-Mediated Metabolism Is a Concern

For PROTAC candidates anticipated to have high metabolic clearance, the moderate CYP3A5 inhibition profile of CRBN ligand-788 (Ki = 1,200 nM) suggests a lower potential for metabolism-dependent drug-drug interactions compared to more potent CYP inhibitors. This makes it a suitable E3 ligase ligand module for early-stage PROTAC screening where minimizing CYP liability is a design goal.

Academic and Biotech Procurement of Research-Grade CRBN Ligand for Custom PROTAC Library Synthesis

The compound's commercial availability at 98% purity from multiple vendors (e.g., MedChemExpress, TargetMol, Leyan) makes it an accessible starting material for academic labs and biotech companies synthesizing focused libraries of CRBN-based PROTACs. The 98% purity is sufficient for initial SAR studies, with the understanding that lead candidates will require subsequent repurification to ≥99% for advanced profiling.

Quote Request

Request a Quote for 3-(5-amino-2,3-dihydro-3-methyl-2-oxo-1H-benzimidazol-1-yl)-2,6-Piperidinedione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.